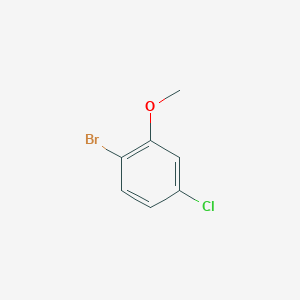

2-Bromo-5-chloroanisole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-chloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGYLDZGJLVLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591938 | |

| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-09-8 | |

| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2 Bromo 5 Chloroanisole

Established Synthetic Pathways

The primary routes for the synthesis of 2-Bromo-5-chloroanisole can be broadly categorized into two strategic approaches: the alkylation of a halogenated phenol precursor and the regioselective halogenation of an anisole (B1667542) derivative.

Alkylation of Halogenated Phenol Precursors

This pathway involves the synthesis of the target molecule by starting with a phenol that already contains the desired halogen substitution pattern. The key step is the alkylation of the phenolic hydroxyl group.

A direct and high-yielding method for preparing this compound is the methylation of 2-Bromo-5-chlorophenol (B87913). chemicalbook.com This reaction, a classic example of Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent.

A reported synthesis demonstrates this process effectively, achieving a high yield. In this procedure, 2-Bromo-5-chlorophenol is treated with iodomethane in the presence of a base, potassium carbonate, and a phase-transfer catalyst, tetra-n-butylammonium iodide (n-Bu4NI), in a suitable solvent such as N,N-dimethylformamide (DMF). The reaction proceeds smoothly at room temperature over a couple of hours to give the desired product in a 97% yield after purification. chemicalbook.com

Reaction Scheme:

Starting Material: 2-Bromo-5-chlorophenol

Reagents: Iodomethane (CH3I), Potassium Carbonate (K2CO3), Tetra-n-butylammonium iodide (n-Bu4NI)

Solvent: N,N-dimethylformamide (DMF)

Product: this compound

The efficiency of the alkylation of phenols is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity, particularly in industrial applications. researchgate.net

Reagents : The choice of base and alkylating agent is critical. While potassium carbonate is a common and effective base, other bases such as cesium carbonate (Cs2CO3) or organic bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) can offer advantages in certain cases. researchgate.net The methylating agent can also be varied, with dimethyl sulfate being a common alternative to iodomethane.

Solvents : The solvent plays a key role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are frequently used as they effectively dissolve the phenoxide salt and promote the SN2 reaction. researchgate.net

Temperature and Reaction Time : These two parameters are often interdependent. The reaction involving 2-Bromo-5-chlorophenol and iodomethane proceeds efficiently at room temperature within 2 hours. chemicalbook.com For less reactive substrates or alternative reagents, heating may be necessary to achieve a reasonable reaction rate. researchgate.net Optimization studies aim to find the lowest possible temperature and shortest time to minimize side reactions and energy consumption. researchgate.net

The following table summarizes typical conditions used in the methylation of 2-Bromo-5-chlorophenol. chemicalbook.com

| Parameter | Condition | Purpose |

| Starting Material | 2-Bromo-5-chlorophenol | Provides the core chemical structure. |

| Methylating Agent | Iodomethane (1.5 eq.) | Source of the methyl group. |

| Base | Potassium Carbonate (1.0 eq.) | Deprotonates the phenol to form the reactive phenoxide. |

| Catalyst | n-Bu4NI (0.01 eq.) | Facilitates the reaction as a phase-transfer catalyst. |

| Solvent | N,N-dimethylformamide (DMF) | Provides a suitable medium for the reaction. |

| Temperature | Room Temperature | Allows for a controlled reaction rate. |

| Reaction Time | 2 hours | Sufficient time for the reaction to reach completion. |

| Yield | 97% | Indicates a highly optimized and efficient process. |

Halogenation of Anisole Derivatives

An alternative synthetic strategy involves the direct introduction of halogen atoms onto an anisole-based starting material. This approach can be more complex due to the challenges in controlling the position of the incoming halogen atoms.

The methoxy (B1213986) group (-OCH3) of anisole is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. youtube.com This means that direct halogenation of anisole typically yields a mixture of ortho- and para-substituted products, with the para isomer usually predominating. youtube.com To achieve the specific 2-bromo-5-chloro substitution pattern, highly regioselective methods are required.

Strategies to control regioselectivity include:

Use of Directing Groups : Starting with an anisole derivative that already contains a substituent can help direct the incoming halogens. However, the combined directing effects of the methoxy group and the existing halogen can lead to complex product mixtures.

Catalyst Control : Various catalysts have been developed to influence the regioselectivity of halogenation. For example, copper halides have been shown to promote para-selective chlorination and bromination of electron-rich aromatics like anilines. rsc.orgnih.gov Zeolites and other microporous catalysts can also induce high para-selectivity through shape-selective catalysis. nih.gov Conversely, certain Lewis basic selenoether catalysts can direct chlorination to the ortho-position of phenols and anilines. nsf.gov

Organometallic Intermediates : Advanced methods involve the use of organometallic intermediates to direct halogenation to a specific position. For instance, ortho-alumination can be used to selectively deprotonate the position ortho to the directing group, with subsequent quenching by an electrophilic halogen source leading to a specific isomer. rsc.org

Achieving a dihalogenated product with a specific substitution pattern like this compound often necessitates a sequential approach.

Sequential Halogenation : This involves a stepwise introduction of the halogen atoms. For example, one might first chlorinate an anisole derivative, isolate the desired monochlorinated product, and then perform a subsequent bromination. This step-by-step process allows for greater control over the final product's structure. Sophisticated sequential methods, such as those involving directed ortho-metalation, exemplify this controlled approach to building complex halogenation patterns on an aromatic ring. rsc.org

Simultaneous Halogenation : Attempting to introduce both bromine and chlorine in a single reaction step is generally difficult to control. The reaction would likely produce a mixture of monohalogenated (bromo- and chloroanisole) and dihalogenated products (isomers of bromochloroanisole, dichloroanisole, and dibromoanisole), making the isolation of the desired 2-bromo-5-chloro isomer challenging and inefficient. For this reason, sequential halogenation is the more rational and commonly employed strategy for the synthesis of specific mixed dihaloarenes.

Advanced Synthetic Approaches and Methodological Innovations

Modern organic synthesis continually seeks methods that offer higher efficiency, greater selectivity, improved safety, and more sustainable profiles. For the preparation of this compound, several advanced approaches represent significant innovations over classical methods.

Ultrasound-Assisted Synthesis in Biphasic Systems

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reaction rates and increasing yields. nih.govnih.gov This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures (around 5000 K) and pressures (about 20 MPa). nih.govbeilstein-journals.org These conditions can dramatically enhance mass transfer and energize molecules, leading to faster reactions. nih.gov

For the synthesis of halogenated aromatic compounds, ultrasound-assisted methods can be particularly advantageous, often reducing reaction times from hours to minutes. nih.gov The use of biphasic systems (e.g., an aqueous phase and an immiscible organic solvent) under ultrasonic irradiation can facilitate reactions between reagents dissolved in different phases by creating fine emulsions, thereby increasing the interfacial area for reaction. This approach is noted for being economical, efficient, and environmentally friendly. nih.govksu.edu.sa

Table 1: Key Features of Ultrasound-Assisted Synthesis

| Feature | Description | Advantage |

|---|---|---|

| Energy Source | High-frequency ultrasound (20-100 kHz) nih.gov | Energy-efficient, localized energy input. |

| Mechanism | Acoustic Cavitation nih.gov | Creates extreme localized temperature and pressure. |

| Reaction Times | Significantly reduced (hours to minutes) nih.gov | Increased throughput and efficiency. |

| Yields | Often higher than conventional methods nih.gov | Improved process economy. |

| Conditions | Typically mild (e.g., room temperature) ksu.edu.sa | Reduces unwanted side reactions and energy consumption. |

Catalytic Halogenation Methods (e.g., Iron(III)-Catalyzed Processes)

Electrophilic aromatic halogenation is a fundamental reaction for producing haloarenes. While traditional methods often require stoichiometric amounts of a Lewis acid catalyst like AlCl₃ or FeBr₃, modern approaches focus on more efficient and sustainable catalytic systems. wikipedia.orgmasterorganicchemistry.com Iron(III) salts have gained prominence as inexpensive, abundant, and relatively non-toxic catalysts for these transformations. nih.govdntb.gov.ua

Iron(III)-catalyzed halogenation can proceed under mild conditions, even in aqueous media, which is a significant step towards greener chemistry. nih.govdntb.gov.ua For instance, the halogenation of certain aromatic systems has been successfully achieved at room temperature using catalytic amounts of Iron(III) nitrate (Fe(NO₃)₃·9H₂O). nih.govdntb.gov.ua The mechanism is believed to involve a single-electron transfer (SET) process, which facilitates the halogenation of the aromatic ring with high regioselectivity and excellent yields. nih.govdntb.gov.ua This catalytic approach avoids the use of harsh reagents and complex oxidants, making it a valuable and practical alternative for synthesizing compounds like this compound. nih.gov

Flow Chemistry and Microreactor System Applications in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages over traditional batch processing. Microreactors, with their high surface-area-to-volume ratio, provide superior control over reaction parameters such as temperature, pressure, and reaction time. comsol.commdpi.com This precise control enhances safety, particularly for exothermic reactions, and often leads to higher yields and purities. mdpi.com

This technology is highly amenable to multi-step syntheses, where the output of one reactor flows directly into the next for a subsequent transformation, a process known as "telescoping". This minimizes manual handling and purification of intermediates. Furthermore, scaling up production in flow chemistry is achieved through "scaling-out"—running multiple reactors in parallel—which is often more straightforward and cost-effective than re-optimizing a large-scale batch reactor. dechema.de The synthesis of complex pharmaceutical ingredients has demonstrated the utility of flow systems for reactions involving halogenated aromatic building blocks, highlighting its potential for the efficient production of this compound. nih.govthieme-connect.de

Purification Techniques in Synthetic Procedures

The isolation of a pure product from a reaction mixture is a critical step in any synthetic workflow. For this compound, standard yet robust techniques involving chromatography and extraction are employed.

Silica (B1680970) Gel Column Chromatography for Product Isolation

Silica gel column chromatography is a fundamental and widely used technique for purifying organic compounds. youtube.com It separates components of a mixture based on their differential adsorption to a stationary phase (silica gel) as they are carried through the column by a liquid mobile phase (the eluent). youtube.com

In the purification of this compound, silica gel (typically 200-400 mesh) is used as the stationary phase. chemicalbook.comrsc.org The crude product is loaded onto the top of the silica column, and an eluent, a mixture of non-polar and more polar solvents, is passed through. A common eluent system for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297), often in a 95:5 ratio. chemicalbook.com The less polar this compound travels down the column faster than more polar impurities, allowing for its effective isolation as a pure, colorless oil. chemicalbook.com

Table 2: Parameters for Column Chromatography Purification of this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., 200-400 mesh) rsc.org | Adsorbs compounds based on polarity. |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (95:5) chemicalbook.com | Carries the compound mixture through the column. |

| Product Appearance | Colorless Oil chemicalbook.com | Indicates high purity. |

| Typical Yield | Up to 97% chemicalbook.com | Demonstrates the effectiveness of the technique. |

Extraction and Drying Protocols

Before chromatographic purification, a liquid-liquid extraction is typically performed to separate the desired product from inorganic salts and other water-soluble impurities. Following the synthesis of this compound, the reaction mixture is often quenched with water or ice water. chemicalbook.com The product is then extracted into an organic solvent that is immiscible with water, such as ethyl acetate or chloroform. chemicalbook.com

The combined organic layers are then washed sequentially with various aqueous solutions to remove residual reagents or byproducts. These washes may include water, dilute acid (e.g., 1 M HCl) to neutralize any base, and a saturated sodium chloride solution (brine) to facilitate the separation of the organic and aqueous layers. chemicalbook.com Finally, the organic solution is dried to remove residual water using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). chemicalbook.comresearchgate.net After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product ready for final purification. chemicalbook.com

Table 3: Common Reagents in Extraction and Drying Protocols

| Reagent | Type | Purpose |

|---|---|---|

| Ethyl Acetate | Extraction Solvent chemicalbook.com | Dissolves the organic product, separating it from the aqueous phase. |

| Chloroform | Extraction Solvent chemicalbook.com | An alternative solvent for extraction. |

| Brine (Saturated NaCl) | Washing Solution chemicalbook.com | Reduces the solubility of the organic product in the aqueous layer. |

| Anhydrous Magnesium Sulfate | Drying Agent chemicalbook.com | Removes dissolved water from the organic solvent. |

| Anhydrous Sodium Sulfate | Drying Agent researchgate.net | An alternative agent for removing water. |

Scalability Considerations for Research and Production

The transition of a synthetic route for this compound from a laboratory setting to industrial-scale production requires careful consideration of several factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. While laboratory-scale synthesis prioritizes obtaining the target molecule with high purity for research purposes, large-scale production focuses on optimizing yield, minimizing costs, and ensuring operational safety and robustness.

A common laboratory-scale synthesis of this compound involves the methylation of 2-bromo-5-chlorophenol. This method, while effective for producing research quantities, presents several challenges for industrial application.

Table 1: Example Laboratory-Scale Synthesis of this compound

| Parameter | Details |

| Starting Material | 2-Bromo-5-chlorophenol |

| Reagents | Iodomethane, Potassium Carbonate, tetra-(n-butyl)ammonium iodide |

| Solvent | N,N-dimethylformamide (DMF) |

| Reaction Time | 2 hours |

| Reaction Temperature | Room Temperature |

| Purification | Silica gel column chromatography |

| Yield | 97% |

Key scalability challenges associated with this typical laboratory route include:

Raw Material Cost and Availability : The economic viability of large-scale synthesis is heavily dependent on the cost of starting materials. For instance, processes that utilize low-cost and readily available raw materials, such as the use of 2-chlorine benzotrichloride in the synthesis of related compounds, are preferred for industrial production. The cost of reagents like iodomethane and phase-transfer catalysts such as tetra-(n-butyl)ammonium iodide must be evaluated for large-scale use.

Purification Methods : The purification method is a critical bottleneck in scaling up chemical production. While silica gel column chromatography is a powerful tool for achieving high purity on a small scale, it is generally impractical and economically unfeasible for large industrial batches due to high solvent consumption and waste generation. For industrial production, alternative purification methods such as crystallization or distillation are preferred as they are more amenable to handling large volumes.

Reaction Conditions and Safety : Transferring a reaction from a small glass flask to a large metal reactor requires a thorough understanding of its thermodynamics. Exothermic reactions that are easily controlled in the lab can lead to dangerous temperature and pressure increases (thermal runaway) in a large reactor if not properly managed. Therefore, safety studies, including reaction and adiabatic calorimetry, are essential to define safe operating limits for temperature, dosing rates, and mixing. The choice of solvents is also critical; solvents used in the lab may be unsuitable for industrial use due to toxicity, environmental impact, or high cost.

Yield and Purity : Maximizing yield and achieving consistent product purity are paramount. Impurity formation can be more pronounced at a larger scale, sometimes due to prolonged reaction times or localized temperature variations within the reactor. Developing robust processes that provide high yields (>95%) and high purity is crucial for commercial viability.

Waste Management : Environmental regulations and the cost of waste disposal are significant factors in industrial chemical production. Processes that minimize the generation of hazardous waste ("three-waste") are more sustainable and economical. The selection of reagents and solvents plays a large role in the environmental footprint of a synthetic process.

The successful scaling of this compound synthesis, a compound used as a key intermediate in the pharmaceutical and agrochemical industries, hinges on addressing these challenges. The development of a scalable process involves moving away from expensive reagents and chromatography-based purifications towards a streamlined, cost-effective, and safe manufacturing protocol that employs crystallization or distillation and minimizes environmental impact.

Chemical Reactivity and Transformation Studies of 2 Bromo 5 Chloroanisole

Reactivity of Aromatic Halogen Substituents (Bromine and Chlorine)

The presence of two different halogen atoms and a methoxy (B1213986) group on the aromatic ring of 2-bromo-5-chloroanisole imparts a nuanced reactivity profile. The methoxy group is an electron-donating group, which activates the ring towards electrophilic attack and influences the regioselectivity of such reactions. Conversely, the electron-withdrawing nature of the halogens deactivates the ring but makes the carbon atoms to which they are attached susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. total-synthesis.comopenstax.org For SNAr to occur, two main conditions must be met: the presence of a suitable leaving group (like a halide) and significant reduction of the ring's electron density, usually by electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.org

In this compound, both bromine and chlorine can act as leaving groups. The reaction is facilitated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate. masterorganicchemistry.com While halogens are generally deactivating, strong electron-withdrawing groups like nitro groups are particularly effective at activating a ring for nucleophilic substitution. openstax.orglibretexts.org The methoxy group, being electron-donating, generally disfavors SNAr. However, the relative reactivity of the C-Br versus the C-Cl bond can be influenced by factors such as the strength of the carbon-halogen bond and the ability of the halogen to stabilize the intermediate. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile, and more electronegative halogens (like fluorine) can increase the electrophilicity of the carbon atom, accelerating the reaction. total-synthesis.com

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the addition of the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the elimination of a proton to restore aromaticity. fiveable.melibretexts.org The rate-determining step is typically the initial formation of this carbocation intermediate. mnstate.edu

The substituents on the benzene (B151609) ring play a crucial role in both the rate and regioselectivity of EAS reactions. The methoxy group (-OCH₃) in this compound is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Halogens (both -Br and -Cl) are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate when the attack occurs at these positions.

Given the directing effects of the substituents in this compound:

The methoxy group strongly directs incoming electrophiles to the positions ortho and para to it (C6 and C4). Since C4 is occupied by chlorine, it primarily directs to C6.

The bromine atom directs to its ortho and para positions (C1 and C4).

The chlorine atom directs to its ortho and para positions (C2 and C6).

The powerful activating and directing effect of the methoxy group is generally dominant. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C6 position, which is ortho to the methoxy group and ortho to the chlorine atom.

Cross-Coupling Reaction Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides like this compound are common substrates for these transformations.

Palladium-Catalyzed Coupling Reactions

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, involves three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. libretexts.orgwikipedia.org The reactivity of the aryl halide in the initial oxidative addition step is crucial and generally follows the order I > Br > OTf >> Cl. This differential reactivity allows for selective reactions at the more reactive C-Br bond in the presence of a C-Cl bond.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org

For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective Suzuki-Miyaura coupling at the C-Br position. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to couple an organoboron reagent at the C2 position while leaving the C-Cl bond at the C5 position intact for potential subsequent transformations. nih.gov This selectivity is a key advantage in multi-step syntheses. rsc.org

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Aryl-5-chloroanisole |

Note: This table represents typical, not specific, experimental conditions.

Carbonylative coupling reactions introduce a carbonyl group (CO) into an organic molecule. The Heck carbonylation involves the palladium-catalyzed reaction of an aryl halide, carbon monoxide, and an alkene. researchgate.net A related and highly useful transformation is aminocarbonylation, where an aryl halide reacts with carbon monoxide and an amine to form an amide.

Aryl bromides are effective substrates for palladium-catalyzed aminocarbonylation. diva-portal.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in this compound allows for selective carbonylation at the C2 position. The reaction typically proceeds under an atmosphere of carbon monoxide, using a palladium catalyst, a suitable ligand (like a phosphine), and a base.

For example, the aminocarbonylation of this compound with a primary or secondary amine would yield the corresponding 2-(aminocarbonyl)-5-chloroanisole derivative. This method provides a direct route to benzamides, which are important structural motifs in pharmaceuticals and materials science. The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity. diva-portal.org

Table 2: Representative Aminocarbonylation Reaction

| Aryl Halide | Amine | Catalyst | Ligand | CO Pressure | Product |

|---|

Note: This table represents generalized conditions. Specific conditions may vary based on the amine and desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction. wikipedia.org This reaction is particularly valuable for the synthesis of arylamines from aryl halides. wikipedia.org For a substrate such as this compound, the Buchwald-Hartwig amination offers a direct route to introduce a variety of nitrogen-containing functional groups.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. wikipedia.org This is followed by coordination of the amine to the palladium(II) complex, deprotonation by a base to form a palladium amide, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the amination of aryl bromides like this compound, a variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. The selection of the phosphine (B1218219) ligand is critical, with bulky, electron-rich ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) often providing excellent results for the coupling of primary and secondary amines. core.ac.uk Sterically hindered ligands are also frequently used to promote the reaction. wikipedia.org Common bases for this transformation include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃), which are crucial for the deprotonation of the amine. acs.orgnih.gov The reaction is typically carried out in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere. core.ac.uk

A representative Buchwald-Hartwig amination of this compound with a generic aniline (B41778) is depicted below. The reaction conditions outlined in the table are based on established protocols for similar aryl bromides and are expected to provide the corresponding N-arylated product in good to excellent yields. acs.orgnih.govchemrxiv.org

Reaction Scheme:

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition |

| Palladium Source | Pd₂(dba)₃ |

| Ligand | BINAP |

| Base | NaOtBu |

| Solvent | Toluene |

| Temperature | 80-100 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Other Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed Ullman coupling−cyclization)

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including carbon-oxygen and carbon-nitrogen bonds. organic-chemistry.org A particularly useful variation of this reaction is the intramolecular Ullmann coupling, which can be employed to construct heterocyclic rings. For derivatives of this compound, this methodology can be applied to synthesize substituted dibenzofurans, which are important structural motifs in medicinal chemistry and materials science.

The reaction typically involves the demethylation of the anisole (B1667542) to the corresponding phenol, followed by an intramolecular copper-catalyzed cyclization. The process is often carried out in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and a base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.govnih.gov The use of a ligand, such as 1,10-phenanthroline, can often accelerate the reaction. nih.gov The intramolecular cyclization proceeds through the formation of a copper phenoxide, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of the dibenzofuran (B1670420) ring system.

A plausible synthetic route starting from a derivative of 2-bromo-5-chlorophenol (B87913) (obtained after demethylation of this compound) is outlined below. This intramolecular Ullmann-type reaction provides an efficient pathway to constrained polycyclic aromatic systems.

Reaction Scheme:

Table 2: Typical Conditions for Intramolecular Ullmann Coupling-Cyclization

| Parameter | Condition |

| Copper Catalyst | CuI |

| Base | Cs₂CO₃ |

| Solvent | DMF or Pyridine |

| Temperature | 100-150 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Transformations of the Methoxy Group

Demethylation to 2-Bromo-5-chlorophenol using Lewis Acids (e.g., Boron Tribromide)

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective and widely used Lewis acid for this purpose, known for its ability to effect demethylation under mild conditions. gvsu.eduresearchgate.net The reaction is particularly useful when other functional groups that are sensitive to harsh conditions are present in the molecule.

The demethylation of this compound to 2-bromo-5-chlorophenol can be readily achieved using boron tribromide. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. The resulting borate (B1201080) ester is then hydrolyzed during the workup to yield the desired phenol.

A detailed experimental procedure for the demethylation of the structurally similar 5-bromo-2-chloroanisole (B101544) has been reported, providing a reliable protocol for the demethylation of this compound. rsc.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to control the exothermic reaction.

Reaction Scheme:

Table 3: Experimental Conditions for the Demethylation of this compound with BBr₃

| Parameter | Condition |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-18 hours |

| Workup | Aqueous workup |

Derivatization and Functional Group Interconversions

Formation of Organometallic Reagents (e.g., Boronate Esters)

The conversion of aryl halides into organometallic reagents is a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. One of the most versatile classes of organometallic reagents derived from aryl halides are boronate esters, which are key intermediates in the widely used Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgwikipedia.org

The Miyaura borylation is a palladium-catalyzed reaction that allows for the efficient synthesis of aryl boronate esters from aryl halides and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgnih.gov This reaction exhibits excellent functional group tolerance and proceeds under mild conditions.

This compound can be selectively converted to the corresponding boronate ester at the position of the bromine atom, as the carbon-bromine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base, like potassium acetate (B1210297) (KOAc), and a solvent such as dioxane or DMSO. organic-chemistry.orgalfa-chemistry.com

Reaction Scheme:

Table 4: Typical Conditions for the Miyaura Borylation of this compound

| Parameter | Condition |

| Palladium Catalyst | PdCl₂(dppf) |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Base | Potassium Acetate (KOAc) |

| Solvent | Dioxane or DMSO |

| Temperature | 80-100 °C |

Reactions with Carbonyl Compounds and Other Electrophiles

The transformation of the aryl-bromide bond in this compound into a carbon-carbon bond can be achieved through the formation of an organometallic intermediate, such as a Grignard reagent, followed by reaction with an electrophile like a carbonyl compound. youtube.com This two-step sequence allows for the introduction of a wide range of substituents onto the aromatic ring.

The Grignard reagent of this compound can be prepared by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). fiveable.me The formation of the Grignard reagent is typically initiated with a small amount of an activator, such as iodine or 1,2-dibromoethane. Due to the higher reactivity of the carbon-bromine bond, the Grignard reagent is formed selectively at this position.

Once formed, the Grignard reagent can be reacted with various carbonyl compounds, such as aldehydes or ketones, to form secondary or tertiary alcohols, respectively. researchgate.net For example, the reaction with benzaldehyde (B42025) would yield a diarylmethanol derivative. The reaction is typically carried out at low temperatures, and the final product is obtained after an aqueous workup.

Reaction Scheme:

Table 5: Representative Conditions for Grignard Reaction with a Carbonyl Compound

| Step | Parameter | Condition |

| 1. Grignard Formation | Reagent | Magnesium turnings |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | Room temperature to reflux | |

| 2. Reaction with Carbonyl | Electrophile | Benzaldehyde |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0 °C to room temperature |

Introduction of Alkyl and Allyl Moieties

The introduction of alkyl and allyl groups onto the this compound scaffold is a key transformation for creating derivatives with diverse structural features. While direct studies on the alkylation and allylation of this compound are not extensively documented in publicly available research, the principles of modern cross-coupling chemistry provide a strong basis for predicting its reactivity. The presence of two different halogen substituents, bromine and chlorine, on the aromatic ring offers an opportunity for selective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cycles, particularly those involving palladium.

Alkylation via Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds and are widely used to introduce alkyl groups onto aryl halides. Several named reactions, such as the Kumada, Negishi, Stille, and Suzuki couplings, are suitable for this purpose. Given the higher reactivity of the C-Br bond, it is anticipated that these reactions would proceed selectively at the C2 position of this compound.

Kumada Coupling: This reaction employs a Grignard reagent as the alkyl source and is often catalyzed by nickel or palladium complexes. wikipedia.org It was one of the first cross-coupling methods developed and remains a cost-effective option. organic-chemistry.org For this compound, a reaction with an alkyl magnesium bromide in the presence of a suitable catalyst would be expected to yield the 2-alkyl-5-chloroanisole derivative.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which offers greater functional group tolerance compared to the highly reactive Grignard reagents used in Kumada coupling. wikipedia.org Palladium catalysts are commonly employed. wikipedia.org The coupling of secondary alkylzinc halides with aryl bromides has been shown to be efficient, providing a route to branched alkyl substituents. organic-chemistry.orgnih.gov

Stille Coupling: In the Stille reaction, an organostannane reagent is coupled with an organic halide. wikipedia.org This method is known for its tolerance of a wide array of functional groups, although the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: The Suzuki coupling, which uses organoboron reagents, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron compounds. organic-chemistry.org While traditionally used for aryl-aryl couplings, recent advancements have expanded its scope to include the coupling of alkylboronic acids and esters with aryl halides. acs.org

The following table summarizes representative conditions for these alkylation reactions on analogous aryl bromides, which could be adapted for this compound.

Table 1: Representative Conditions for Alkylation of Aryl Bromides via Cross-Coupling Reactions

| Coupling Reaction | Alkyl Source | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Kumada | n-BuMgBr | Pd(OAc)₂ / BPhos | THF | Room Temp. | High | nih.gov |

| Negishi | i-PrZnBr | Pd(OAc)₂ / CPhos | THF / Toluene | Room Temp. | 95 | organic-chemistry.orgnih.gov |

| Stille | Secondary Alkyl Azastannatrane | Pd(dba)₂ / CuCl / KF | CH₃CN | Not specified | High | nih.gov |

Note: The data in this table is based on analogous reactions with various aryl bromides and serves as a predictive model for the reactivity of this compound.

Allylation Reactions

The introduction of an allyl group can be achieved through various palladium-catalyzed reactions. The most prominent among these is the Tsuji-Trost reaction, which involves the palladium-catalyzed substitution of an allylic substrate. wikipedia.org However, for the allylation of an aryl halide like this compound, a direct coupling with an allylmetal reagent is more relevant.

Palladium-catalyzed reactions of aryl halides with homoallyl alcohols or allylstannanes can effectively introduce an allyl moiety. wikipedia.orgacs.org The mechanism typically involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the allylating agent and subsequent reductive elimination to form the allylarene product. wikipedia.orgorganic-chemistry.org

The following table presents potential conditions for the allylation of aryl halides, applicable to this compound.

Table 2: Potential Conditions for Palladium-Catalyzed Allylation of Aryl Halides

| Allyl Source | Catalyst System | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| Homoallyl Alcohol | Palladium complex | Not specified | Not specified | Allylarenes | acs.org |

| Allylstannane | Palladium complex | Not specified | Not specified | Allylarenes | wikipedia.org |

Note: This table outlines general conditions for allylation reactions on aryl halides, suggesting possible pathways for the functionalization of this compound.

Applications As a Key Synthetic Intermediate in Specialized Fields

Pharmaceutical Synthesis and Drug Discovery

In the pharmaceutical industry, 2-Bromo-5-chloroanisole is employed as a crucial starting material and intermediate for creating structurally diverse molecules, including active pharmaceutical ingredients (APIs) and novel drug candidates. Its reactive sites—the bromine and chlorine atoms, and the methoxy-activated aromatic ring—provide multiple avenues for chemical modification through common and advanced synthetic methodologies.

This compound is a foundational component in the multi-step synthesis of various APIs and investigational drugs. Its utility is demonstrated in several patented synthetic routes for compounds targeting a range of diseases, from metabolic disorders to infectious diseases.

One of the primary applications of this intermediate is in carbon-carbon bond-forming reactions, such as the Suzuki coupling. In the development of potential Cathepsin K inhibitors, this compound is reacted with cyclopropylboronic acid in a palladium-catalyzed Suzuki coupling reaction to form 1-chloro-4-cyclopropyl-2-methoxybenzene, a key fragment of the larger drug molecule.

| Reaction Overview: Suzuki Coupling for a Cathepsin K Inhibitor Intermediate | |

| Reactant A | This compound |

| Reactant B | Cyclopropylboronic acid |

| Catalyst | Palladium(II) acetate (B1210297) |

| Ligand | Tricyclohexylphosphine |

| Base | Potassium phosphate |

| Solvent | Toluene (B28343) / Water |

| Product | 1-chloro-4-cyclopropyl-2-methoxybenzene |

The compound is also instrumental in the synthesis of antidiabetic agents. In the preparation of 1-thio-D-glucitol derivatives, which act as sodium-glucose cotransporter 2 (SGLT2) inhibitors, this compound undergoes a Friedel-Crafts acylation. It is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction attaches a larger molecular scaffold to the anisole (B1667542) ring, forming a key carbon-carbon bond essential for the final API's structure.

Furthermore, this compound is a precursor for creating boron-containing therapeutics, such as benzoxaboroles, which have shown promise as a novel class of antibiotics. The synthesis involves a lithium-halogen exchange at the bromine position, followed by quenching with trimethyl borate (B1201080) to form a boronic acid derivative. This intermediate is then elaborated to construct the final heterocyclic API.

| Reaction Overview: Synthesis of a Boronic Acid Intermediate | |

| Starting Material | This compound |

| Reagent 1 | t-Butyllithium (t-BuLi) |

| Reagent 2 | Trimethyl borate |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Intermediate Product | 4-Chloro-2-methoxyphenylboronic acid derivative |

While this compound is directly incorporated into some APIs, its role often extends to being a precursor for other highly functionalized intermediates. A common synthetic strategy involves the chemical modification of its methoxy (B1213986) group. For instance, demethylation of this compound using reagents like boron tribromide yields 2-bromo-5-chlorophenol (B87913). More significantly, it can be converted to 2-bromo-5-chloroaniline (B1280272), a compound that is a direct precursor to a wide array of nitrogen-containing heterocyclic scaffolds with proven biological activity. The following sections detail the synthesis of these important scaffolds starting from the aniline (B41778) derivative.

Quinazolines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. 2-Bromo-5-chloroaniline is a key building block for synthesizing substituted quinazoline (B50416) derivatives. For example, it is used in copper-catalyzed N-alkynylation and subsequent cyclization reactions to form the core quinazoline ring system. In other methods, it participates in tandem Suzuki coupling reactions with boronic acids to create complex pyrrolo[1,2-c]quinazolinones.

The oxindole (B195798) scaffold is a core structure in many pharmaceutical agents, particularly in the field of oncology. 2-Bromo-5-chloroaniline serves as a starting material for the synthesis of chiral oxindole derivatives. The synthetic pathway involves an initial acidylation of the aniline with a substituted propanoic acyl chloride to form an amide, which then undergoes further reactions, including intramolecular cyclization, to yield chiral 3-aryl-3-benzyloxindoles that have demonstrated antitumor activity. chemicalbook.com

Unsymmetrical ureas are important pharmacophores found in numerous clinically significant drugs. 2-Bromo-5-chloroaniline can be readily converted into unsymmetrical urea (B33335) derivatives. One method involves reacting the aniline with carbon dioxide in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form a carbamic acid intermediate, which is then dehydrated and reacted with another amine. chemicalbook.comscholaris.ca This leads to products such as N-(2-Bromo-5-chlorophenyl)morpholine-4-carboxamide. chemicalbook.comscholaris.ca

The indoline (B122111) scaffold is another privileged structure in medicinal chemistry. Allylated anilides derived from 2-bromo-5-chloroaniline can be reacted with reagents like dimethyl phosphonate (B1237965) to produce 3-phosphonoalkyl indolines. chemicalbook.com Additionally, it is used in palladium-catalyzed reactions for the synthesis of various substituted indoline compounds. google.comkyoto-u.ac.jp

Benzothiadiazepines and their higher homologues, benzothiadiazocines, are seven- and eight-membered heterocyclic rings containing sulfur and nitrogen, which are explored for their biological activities. The synthesis of these compounds can be achieved starting from 2-bromo-5-chloroaniline. The process involves converting the aniline into 2-bromo-5-chlorobenzenethiol (B3029135) through substitution and reduction reactions. This thiol intermediate is then used as the key precursor to construct the benzothiadiazepine and benzothiadiazocine ring systems. chemicalbook.com

Synthesis of Biologically Active Scaffolds and Heterocyclic Compounds

Agrochemical Synthesis

The halogenated aromatic structure of this compound and its isomers is valuable in the agrochemical industry. These compounds serve as crucial building blocks for creating new pesticides and herbicides. The presence and position of the halogen atoms can influence the biological activity and selectivity of the final active ingredient. While specific crop protection agents derived directly from this compound are not widely publicized, its isomers are noted for their role in this sector. For instance, 5-Bromo-2-chloroanisole (B101544) is utilized as an intermediate in the synthesis of various pesticides and herbicides. libretexts.org Similarly, 1-Bromo-2-chloro-4-methoxybenzene has been identified for its use as an herbicide, demonstrating the inherent utility of this chemical scaffold in developing effective crop protection solutions. wikipedia.org

Advanced Materials and Organic Electronics

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. TADF emitters are typically designed with distinct electron-donating and electron-accepting moieties that are electronically decoupled to ensure a small singlet-triplet energy gap. While this compound possesses a substituted aromatic system, its specific use as a direct precursor or building block for commercially significant TADF dyes is not prominently documented in scientific literature. The design of advanced TADF materials often involves more complex and larger donor-acceptor structures to achieve the desired photophysical properties for efficient light emission in OLEDs.

In polymer chemistry, halogenated aromatic compounds can serve as monomers in various polymerization reactions, particularly polycondensation and cross-coupling polymerization (e.g., Suzuki or Buchwald-Hartwig polymerizations). These methods allow for the creation of high-performance polymers with tailored electronic and physical properties. The bromine atom in this compound could theoretically be utilized as a reactive site for such polymerizations. However, its role as a specific building block or monomer in widely used industrial or academic polymer systems is not extensively reported. The development of specialized polymers for applications like organic electronics or high-performance materials typically relies on monomers designed with specific functionalities to control conjugation, solubility, and thermal stability, and the use of this compound for these purposes is not a common example in the field.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms in 2-Bromo-5-chloroanisole can be determined.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three aromatic protons and the three methoxy (B1213986) protons. The 1,2,4,5-substitution pattern on the benzene (B151609) ring results in a distinct set of signals for the aromatic protons.

Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons (H-3, H-4, and H-6) form a coupled spin system.

The H-3 proton, situated between the methoxy and chloro groups, is expected to appear as a doublet.

The H-6 proton, positioned between the bromo and chloro substituents, would likely appear as a doublet.

The H-4 proton, adjacent to both a chloro group and a hydrogen, is anticipated to be a doublet of doublets due to coupling with both H-3 and H-6, though meta-coupling might be small.

Methoxy Region (δ 3.8-4.0 ppm): The three protons of the methoxy (-OCH₃) group are chemically equivalent and not coupled to any other protons. Therefore, they will produce a sharp singlet. The electronegativity of the attached oxygen atom shifts this signal downfield.

The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group tends to shield adjacent protons (shifting them upfield), while the electron-withdrawing halogen atoms (bromo and chloro) deshield them (shifting them downfield).

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| Ar-H | 6.8 - 7.5 | Doublet (d), Doublet of Doublets (dd) | ortho: 7-9 Hz, meta: 2-3 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the six unique carbon atoms in the aromatic ring and the one carbon atom of the methoxy group.

Aromatic Region (δ 110-160 ppm): The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

C1 (C-Br) and C2 (C-OCH₃), C5 (C-Cl): These quaternary carbons are directly bonded to substituents. The carbon attached to the methoxy group (C2) is expected at the most downfield position due to the strong deshielding effect of oxygen. The carbons bonded to the halogens (C1 and C5) will also be downfield, with their shifts determined by the complex interplay of inductive and resonance effects of the halogens.

C3, C4, C6: These are protonated carbons. Their chemical shifts are influenced by the neighboring substituents. For instance, C6, located ortho to the bromine atom, and C3, ortho to the methoxy group, will experience significant substituent effects.

Methoxy Carbon (δ 55-60 ppm): The carbon of the -OCH₃ group will appear as a single peak in a characteristic upfield region for ether linkages.

The assignment of specific signals can be aided by predictive models based on substituent chemical shift increments or by comparison with the spectra of similar compounds like 2-bromoanisole (B166433) and 4-chloroanisole.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 56 - 60 |

| C3 | 112 - 116 |

| C1 (C-Br) | 115 - 119 |

| C4 | 128 - 132 |

| C6 | 130 - 134 |

| C5 (C-Cl) | 133 - 137 |

| C2 (C-OCH₃) | 154 - 158 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. These two techniques are often complementary.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methoxy group is expected in the 2950-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: Strong absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-O Stretching: The C-O-C ether linkage gives rise to strong, characteristic bands. The asymmetric stretch is typically found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears around 1075-1020 cm⁻¹.

C-Halogen Stretching: The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ region, while the C-Br stretch occurs at lower frequencies, typically between 690-515 cm⁻¹. These bands are found in the fingerprint region of the spectrum.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Strong-Medium |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Strong |

| C-Cl Stretch | 850 - 550 | Medium-Strong |

| C-Br Stretch | 690 - 515 | Medium-Strong |

ATR-IR is a sampling technique used with FT-IR spectrometers that is ideal for analyzing solid or liquid samples directly with minimal preparation. The resulting spectrum is fundamentally the same as that obtained by traditional transmission FT-IR. The positions of the absorption maxima (wavenumbers) are nearly identical. However, there can be minor differences in the relative intensities of the peaks, and the bands in an ATR spectrum may appear slightly broader than in a transmission spectrum. For the structural elucidation of this compound, the vibrational band assignments discussed in the FT-IR section are directly applicable to the ATR-IR spectrum.

FT-Raman spectroscopy provides information on molecular vibrations that are complementary to FT-IR. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy measures scattering based on changes in polarizability.

For this compound, the following features would be expected in its FT-Raman spectrum:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, often weak in the IR spectrum, typically gives a very strong and sharp band in the Raman spectrum, providing a clear marker for the aromatic ring. Other C=C stretching modes are also strongly Raman active.

C-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are generally more prominent in the Raman spectrum compared to the IR spectrum due to the high polarizability of the larger halogen atoms.

Symmetric Vibrations: In general, symmetric vibrations and vibrations of non-polar bonds tend to produce stronger signals in Raman spectroscopy. The symmetric C-O-C stretch may be more Raman active than its asymmetric counterpart.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observable in the Raman spectrum.

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, enhancing the confidence of structural assignment.

In-Situ IR Spectroscopy for Reaction Mechanism Studies

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions. mdpi.com This technique allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thereby preserving the integrity of the reaction conditions. mdpi.comremspec.com For studying the reaction mechanisms involving this compound, an Attenuated Total Reflectance (ATR) probe connected to an FTIR spectrometer via fiber optics is typically employed. researchgate.netbruker.com

The ATR probe, often made with a diamond or silicon crystal, is inserted directly into the reaction vessel. bruker.com The infrared beam travels through the fiber optic cable to the probe tip, where it interacts with the reaction mixture. nih.gov The resulting spectral data provides a molecular fingerprint of the components present at any given moment. jascoinc.com

This methodology can be applied to monitor the synthesis of this compound, for instance, by tracking the disappearance of the vibrational bands of a precursor and the simultaneous appearance of characteristic bands for the product. Key vibrational modes for this compound, such as C-Br, C-Cl, C-O-C, and aromatic C-H stretches, can be monitored to understand reaction kinetics, identify transient intermediates, and determine the reaction endpoint precisely. mdpi.com This real-time data is crucial for optimizing reaction parameters like temperature, pressure, and catalyst loading, leading to improved yield and purity. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M•+). libretexts.org This high-energy process often leads to the fragmentation of the molecular ion. libretexts.org

For this compound (C₇H₆BrClO), the mass spectrum would exhibit a distinctive molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in a series of peaks corresponding to the different isotopic combinations. The most prominent peaks in the molecular ion region would be at m/z 220 (for C₇H₆⁷⁹Br³⁵ClO), m/z 222 (a combination of C₇H₆⁸¹Br³⁵ClO and C₇H₆⁷⁹Br³⁷ClO), and m/z 224 (for C₇H₆⁸¹Br³⁷ClO). The relative intensities of these M, M+2, and M+4 peaks provide a characteristic signature for a compound containing one bromine and one chlorine atom. docbrown.infomiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). ub.edu This precision allows for the determination of the elemental formula of a molecule by distinguishing its exact mass from other molecules with the same nominal mass. nih.gov For this compound, HRMS would be used to confirm its elemental composition of C₇H₆BrClO. The theoretically calculated monoisotopic mass can be compared to the experimentally measured mass to verify the compound's identity with high confidence.

| Isotopologue Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₇H₆⁷⁹Br³⁵ClO | 219.92906 |

| C₇H₆⁸¹Br³⁵ClO | 221.92701 |

| C₇H₆⁷⁹Br³⁷ClO | 221.92611 |

| C₇H₆⁸¹Br³⁷ClO | 223.92406 |

Data based on computed values for the molecular formula C₇H₆BrClO. nih.gov

Mass Fragmentation Pattern Analysis

The fragmentation pattern in an EI mass spectrum provides valuable structural information. libretexts.org The molecular ion of this compound is expected to undergo several characteristic fragmentation pathways. Common fragmentation patterns for aromatic ethers include the loss of a methyl radical (•CH₃) to form a stable ion, followed by the loss of a neutral carbon monoxide (CO) molecule. libretexts.org

Key fragmentation steps for this compound would likely include:

Loss of a methyl group: The M•+ ion can lose a methyl radical (•CH₃, 15 Da) to form an ion at [M-15]⁺. This fragment would still contain both halogen isotopes, showing a complex isotopic pattern.

Loss of a methoxy group: Cleavage of the aryl-O bond can lead to the loss of a methoxy radical (•OCH₃, 31 Da).

Loss of halogens: The parent ion or subsequent fragments can lose a bromine radical (•Br, 79/81 Da) or a chlorine radical (•Cl, 35/37 Da).

The analysis of these fragments and their corresponding isotopic patterns helps to piece together the structure of the original molecule.

| Fragment Ion (based on ⁷⁹Br, ³⁵Cl) | m/z (Nominal) | Description of Loss |

|---|---|---|

| [C₇H₆BrClO]•+ | 220 | Molecular Ion (M•+) |

| [C₆H₃BrClO]⁺ | 205 | Loss of •CH₃ |

| [C₅H₃BrCl]⁺ | 177 | Loss of •CH₃ and CO |

| [C₇H₆ClO]⁺ | 141 | Loss of •Br |

| [C₇H₆BrO]⁺ | 185 | Loss of •Cl |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to analyze the structure of crystalline materials. It provides information on crystal structure, phase, and other structural parameters like unit cell dimensions.

Powder X-ray Diffraction Analysis for Crystalline Nature

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. The technique involves directing an X-ray beam at a finely ground (powdered) sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase.

This compound is typically a liquid at room temperature. tcichemicals.comthermofisher.com However, to determine its crystalline nature, the sample would first need to be solidified by cooling it below its melting point. The solid sample can then be analyzed by PXRD. The presence of sharp peaks in the diffraction pattern would confirm its crystalline nature, whereas a broad, diffuse halo would indicate an amorphous solid. For small organic molecules like this compound, PXRD can be a powerful tool for structural determination and phase identification, similar to its application in solving the crystal structure of related compounds like p-bromoaniline from powder data. researchgate.net

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental in synthetic organic chemistry for both the qualitative analysis of reaction mixtures and the quantitative separation of target compounds from impurities. For a substituted aromatic compound like this compound, these methods are indispensable for ensuring purity and verifying its identity. The separation principle relies on the differential partitioning of the compound between a stationary phase and a mobile phase. longdom.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to determine the number of components in a mixture, assess compound purity, and monitor the progress of a chemical reaction. uvic.caorgchemboulder.com It is also instrumental in developing optimal solvent systems for larger-scale separations using column chromatography. uvic.ca

The process involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, which acts as the stationary phase. orgchemboulder.com The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase or eluent). As the eluent ascends the plate via capillary action, it carries the sample components with it at different rates. orgchemboulder.com This separation is based on the compound's polarity and its affinity for the stationary and mobile phases.

For this compound, a moderately polar compound, a typical stationary phase is silica gel (SiO₂). The choice of mobile phase is critical for achieving clear separation. A mixture of a non-polar solvent, such as hexane (B92381) or pentane, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is commonly employed. The ratio of these solvents is adjusted to optimize the separation. Since this compound is a colorless compound, the separated spots are typically visualized under a UV lamp, where the aromatic rings absorb UV light and appear as dark spots against the fluorescent background of the TLC plate. orgchemboulder.comchemistryhall.com

The position of a compound on a developed TLC plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com The Rf value is a characteristic physical constant for a specific compound under a defined set of chromatographic conditions (stationary phase, mobile phase, and temperature).

Table 1: Hypothetical TLC Data for this compound on a Silica Gel Plate

| Mobile Phase (Hexane:Ethyl Acetate) | Solvent Front Distance (cm) | Spot Distance (cm) | Calculated Rf Value | Observations |

| 9:1 | 6.0 | 2.7 | 0.45 | Good separation from non-polar impurities. |

| 8:2 | 6.0 | 3.6 | 0.60 | Compound moves further up the plate. |

| 7:3 | 6.0 | 4.5 | 0.75 | May result in poor separation from less polar compounds. |

| 9.5:0.5 | 6.0 | 1.5 | 0.25 | Ideal for subsequent preparative column chromatography. |

This is an interactive data table. You can sort and filter the data.

Preparative and Analytical Column Chromatography

Column chromatography operates on the same principles of differential adsorption and partitioning as TLC but is employed on a larger scale. units.it It is broadly categorized into analytical and preparative chromatography. Analytical chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), uses small amounts of material to identify and quantify the components of a mixture. Preparative chromatography is used to physically separate and purify larger quantities of a target compound. sielc.com

Analytical Column Chromatography

For a compound like this compound, HPLC is a powerful analytical tool. A reverse-phase (RP) HPLC method, similar to that used for the isomeric 4-Bromo-2-chloroanisole, would be effective. sielc.com In this setup, the stationary phase is non-polar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comwelch-us.com Gas chromatography is also suitable for analyzing volatile halogenated isomers, often requiring columns with moderate polarity to achieve effective separation from structurally similar byproducts. researchgate.netchromforum.org

Table 2: Typical Analytical Column Chromatography Conditions for Halogenated Anisoles

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Purpose |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water gradient | UV (254 nm) | Purity assessment, quantification. |

| GC | DB-17 (moderate polarity) | Helium | Flame Ionization (FID) | Separation of volatile isomers. |

| GC-MS | CP-SIL 5 CB | Helium | Mass Spectrometry | Identification and quantification. |

This is an interactive data table. You can sort and filter the data.

Preparative Column Chromatography

The primary goal of preparative column chromatography is to isolate this compound in high purity from a crude reaction mixture. Flash chromatography is a common and rapid technique that uses a column packed with silica gel (typically 40-63 µm particle size) and applies air pressure to accelerate the flow of the mobile phase. units.it

The selection of the eluent is guided by prior TLC analysis, with the aim of achieving an Rf value of approximately 0.25-0.35 for the target compound to ensure good separation. units.it A gradient of solvents, starting with a less polar mixture (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, allows for the sequential elution of compounds. Non-polar impurities will elute first, followed by the desired product, this compound, and finally, more polar byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

Table 3: Hypothetical Preparative Column Chromatography Elution Profile

| Fraction Numbers | Eluent (Hexane:Ethyl Acetate) | Compounds Eluted | TLC Analysis (Rf) |

| 1-5 | 98:2 | Non-polar impurities (e.g., starting materials) | > 0.6 |

| 6-15 | 95:5 | This compound | ~0.3 |

| 16-20 | 90:10 | More polar byproducts | < 0.2 |

This is an interactive data table. You can sort and filter the data.

Computational Chemistry and Mechanistic Investigations

Molecular Docking StudiesNo molecular docking studies involving 2-Bromo-5-chloroanisole have been published. This type of research is essential for predicting the potential of a compound to interact with biological macromolecules.

Identification of Potential Binding Sites

Computational chemistry provides powerful tools for identifying and characterizing potential binding sites of small molecules like this compound within biological macromolecules, such as proteins. These in silico methods are crucial in fields like toxicology and drug discovery for predicting molecular interactions that underpin biological activity. Methodologies for identifying these binding pockets can be broadly categorized into geometry-based, energy-based, and machine learning approaches.

Geometry-based methods focus on the protein's 3D structure to locate surface cavities and pockets that are sterically suitable for ligand binding. Algorithms like FTSite work by using molecular probes—small organic molecules—to map the protein surface. nih.govnih.gov These probes sample different locations and orientations, and regions that favorably bind multiple different probes are identified as "hot spots" or consensus sites, indicating a high potential for ligand interaction. nih.gov

Energy-based approaches calculate the interaction energies between the ligand and various sites on the protein. Molecular docking is a prominent example where the ligand is computationally placed into a potential binding site. A scoring function then estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), by evaluating forces such as electrostatic and van der Waals interactions. nih.govwjarr.com This allows for the ranking of different binding poses and potential binding sites.

More advanced methods leverage machine learning and deep learning, such as the DEEPSite algorithm. nih.gov These techniques treat the protein structure as a 3D image and use features like hydrophobicity and hydrogen bonding potential to train a model that can predict the likelihood of a region being a ligand binding site. nih.gov Other hybrid methods, like ConCavity, integrate structure-based pocket detection with evolutionary sequence conservation data, operating on the principle that functionally important sites are often conserved across related proteins. repec.org

For a molecule like this compound, these computational techniques can be applied to predict its interaction with metabolic enzymes, such as cytochrome P450s. A hypothetical molecular docking study could elucidate the specific amino acid residues that stabilize the compound in the enzyme's active site, as illustrated in the following table.

| Potential Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Primary Interaction Type |

|---|---|---|---|

| Cytochrome P450 2E1 | -6.8 | Phe-118, Leu-210, Ala-301 | Hydrophobic / van der Waals |

| Cytochrome P450 2E1 | -6.8 | Thr-305 | Hydrogen Bond (with methoxy (B1213986) group) |

| Glutathione S-transferase A1 | -5.9 | Tyr-108, Arg-126 | Pi-Alkyl / Pi-Cation |

| Glutathione S-transferase A1 | -5.9 | Val-111, Leu-208 | Hydrophobic |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This approach is invaluable for analyzing charge distribution and understanding the stabilizing effects of electron delocalization, such as hyperconjugation, within a molecule like this compound.

The NBO method identifies the "natural" atomic orbitals, hybrid orbitals, and bond orbitals for a molecule. wikipedia.org The analysis focuses on interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de When a filled bonding orbital (σ) or a lone pair (LP) donates electron density into an adjacent empty anti-bonding orbital (σ* or π*), this is known as hyperconjugation. This delocalization of electron density leads to a more stable molecular system.